molecular formula C15H11NO3S B2916757 3-[(1,3-Benzoxazol-2-ylthio)methyl]benzoic acid CAS No. 915880-65-8

3-[(1,3-Benzoxazol-2-ylthio)methyl]benzoic acid

Cat. No.: B2916757
CAS No.: 915880-65-8
M. Wt: 285.32
InChI Key: WOXNQRUDMFQBRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 3-[(1,3-Benzoxazol-2-ylthio)methyl]benzoic acid involves the reaction of 1,3-benzoxazole-2-thiol with a suitable benzoic acid derivative under specific conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the thioether linkage . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

3-[(1,3-Benzoxazol-2-ylthio)methyl]benzoic acid can undergo various chemical reactions, including:

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

Properties

IUPAC Name

3-(1,3-benzoxazol-2-ylsulfanylmethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3S/c17-14(18)11-5-3-4-10(8-11)9-20-15-16-12-6-1-2-7-13(12)19-15/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXNQRUDMFQBRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCC3=CC(=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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